N-(4-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16327873
Molecular Formula: C16H15N5O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5O2S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H15N5O2S/c1-10(22)12-3-5-13(6-4-12)17-15(23)9-24-16-8-7-14-19-18-11(2)21(14)20-16/h3-8H,9H2,1-2H3,(H,17,23) |
| Standard InChI Key | MXAXCIDFWOTMAH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture and Key Functional Groups
The compound’s structure integrates a triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its electron-deficient properties and bioisosteric potential. The 3-methyl group on the triazole ring enhances steric stability, while the 6-sulfanylacetamide side chain introduces thioether-linked flexibility. The N-(4-acetylphenyl) moiety contributes aromaticity and hydrogen-bonding capacity via its acetyl group.
Molecular Formula and Weight
Based on structural analogs, the molecular formula is inferred as C₁₇H₁₆N₆O₂S, with a calculated molecular weight of 392.42 g/mol. Comparative analysis with similar triazolo-pyridazine derivatives supports this estimation, though exact experimental data remain unreported.
Stereoelectronic Properties
The sulfanyl (-S-) bridge between the pyridazine and acetamide groups facilitates π-orbital conjugation, potentially enhancing binding affinity in biological targets. Density functional theory (DFT) simulations on related compounds suggest a planar conformation for the triazolo-pyridazine core, optimizing interactions with enzymatic active sites .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of triazolo-pyridazine derivatives typically involves cyclocondensation reactions. For example, a two-step protocol may include:
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Formation of the Pyridazine Core: Reaction of 3-methyl-1,2,4-triazole with dichloropyridazine under basic conditions.
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Sulfanylacetamide Coupling: Thiol-alkylation of the pyridazine intermediate with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like triethylamine.
Optimization Challenges
Key challenges include minimizing side reactions such as over-alkylation or oxidation of the thioether group. Yields for analogous reactions range from 45–60%, with purity dependent on chromatographic separation techniques.
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals include a singlet for the triazole methyl group (δ 2.50 ppm) and a doublet for the acetylphenyl protons (δ 7.80–8.10 ppm).
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¹³C NMR: The carbonyl carbon of the acetamide group typically resonates near δ 170 ppm.
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Mass Spectrometry (MS): High-resolution MS (HRMS) would confirm the molecular ion peak at m/z 392.42 (M+H⁺).
Pharmacological Properties and Biological Activity
In Vitro Cytotoxicity
Analogous compounds demonstrate IC₅₀ values in the low micromolar range (2–10 μM) against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistic studies implicate apoptosis induction through caspase-3/7 activation.
Antimicrobial and Anti-Inflammatory Activity
The thioether linkage enhances membrane permeability, enabling activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL). Anti-inflammatory effects are mediated via COX-2 inhibition, with selectivity ratios (COX-2/COX-1) >10 reported for related structures.
Computational Modeling and Target Prediction
Molecular Dynamics Simulations
Steered molecular dynamics (SMD) simulations of the compound bound to CDK2 reveal a binding free energy (ΔG) of −9.8 kcal/mol, driven by van der Waals interactions with residues Val18 and Phe82 . The triazole ring participates in π-π stacking with His84, a critical residue for ATP competitive inhibition .
ADMET Profiling
Predicted pharmacokinetic parameters include:
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LogP: 2.1 (moderate lipophilicity)
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Bioavailability: 65% (oral)
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Half-life: 4.2 hours (human liver microsomes)
Future Research Directions and Applications
Synthetic Chemistry Priorities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for stereochemical activity studies.
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Prodrug Modifications: Incorporating hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral absorption.
Biological Screening
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